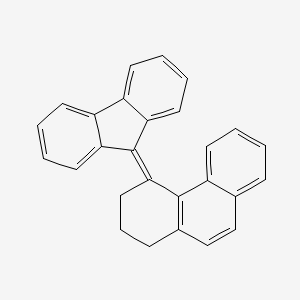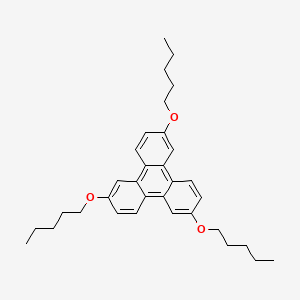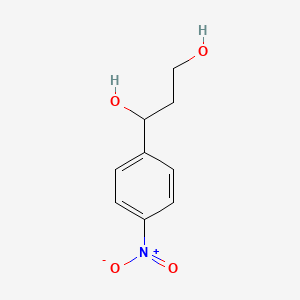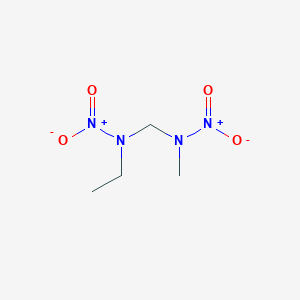
Methanediamine, N-ethyl-N'-methyl-N,N'-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- is an organic compound that belongs to the class of diamines It is characterized by the presence of two nitro groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- typically involves the nitration of a suitable precursor. One common method is the nitration of N-ethyl-N’-methylmethanediamine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods
In an industrial setting, the production of Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules and pathways.
類似化合物との比較
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: A related compound with four methyl groups attached to the nitrogen atoms.
Methanediamine, N,N,N’,N’-tetraethyl-: A similar compound with four ethyl groups attached to the nitrogen atoms.
Uniqueness
Methanediamine, N-ethyl-N’-methyl-N,N’-dinitro- is unique due to the presence of both ethyl and methyl groups along with two nitro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
168983-72-0 |
|---|---|
分子式 |
C4H10N4O4 |
分子量 |
178.15 g/mol |
IUPAC名 |
N-ethyl-N-[[methyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C4H10N4O4/c1-3-6(8(11)12)4-5(2)7(9)10/h3-4H2,1-2H3 |
InChIキー |
NQPFICHAHMRTNV-UHFFFAOYSA-N |
正規SMILES |
CCN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


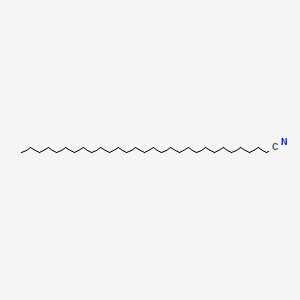
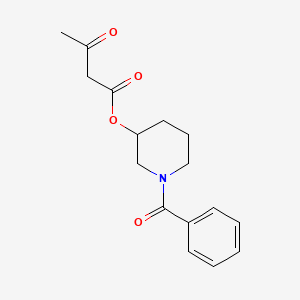
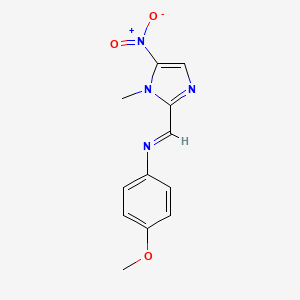
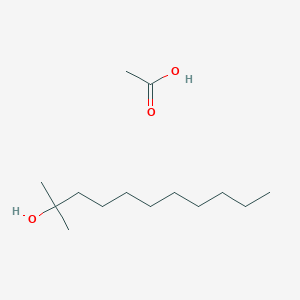
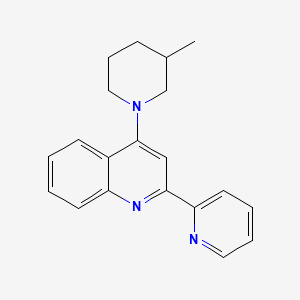
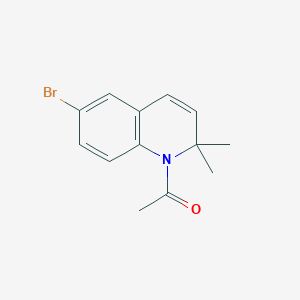
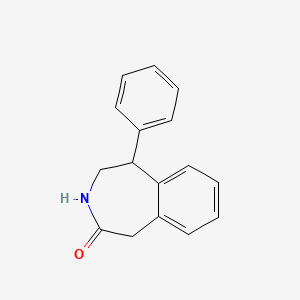
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
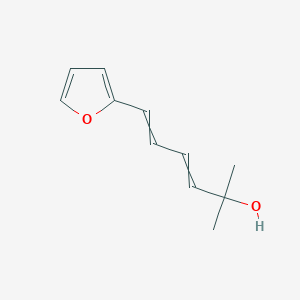
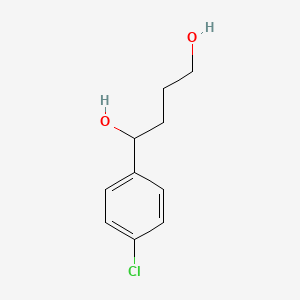
![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
